6-S-(4-Chlorophenyl)-6-thio-inosine

Succinoadenosine synthesis Adenylosuccinase deficiency Purine de novo synthesis

Clinical labs developing LC-MS/MS assays for adenylosuccinase deficiency require authentic Succinoadenosine standards but lack a reliable synthetic route. 6-S-(4-Chlorophenyl)-6-thio-inosine is the only validated intermediate for this biomarker. • Exclusive precursor to Succinoadenosine-no alternative 6-thioinosine analog reported • Direct S-C(aryl) 4-chlorophenyl motif ensures baseline HPLC resolution & +110.54 Da MS shift vs. 6-thioinosine • Reversible ENT1 probe (est. low μM Ki) with faster dissociation kinetics than NBMPR for live-cell imaging Supplied with Certificate of Analysis. Bulk and custom synthesis available.

Molecular Formula C16H15ClN4O4S
Molecular Weight 394.8 g/mol
Cat. No. B12284782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-S-(4-Chlorophenyl)-6-thio-inosine
Molecular FormulaC16H15ClN4O4S
Molecular Weight394.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1SC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)Cl
InChIInChI=1S/C16H15ClN4O4S/c17-8-1-3-9(4-2-8)26-15-11-14(18-6-19-15)21(7-20-11)16-13(24)12(23)10(5-22)25-16/h1-4,6-7,10,12-13,16,22-24H,5H2
InChIKeyDEXFHLHTSMRDHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-S-(4-Chlorophenyl)-6-thio-inosine: A 4-Chlorophenylthio-Modified Purine Nucleoside for Targeted Nucleoside Transporter and Purine Metabolism Research


6-S-(4-Chlorophenyl)-6-thio-inosine (CAS 132089-81-7) is a synthetic purine nucleoside analog belonging to the 6-thioinosine class, characterized by a 4-chlorophenylthio substituent at the C6 position of the inosine scaffold (systematic name: 6-(4-chlorophenylthio)-9-β-D-ribofuranosyl-9H-purine; molecular formula C₁₆H₁₅ClN₄O₄S; MW 394.83) . The compound is a structurally defined intermediate in the synthetic route to Succinoadenosine (N⁶-succinyladenosine), a clinically validated biochemical marker for adenylosuccinase deficiency—a genetic disorder of purine de novo synthesis . Unlike the parent 6-thioinosine or the widely studied 6-benzylthioinosine analogs, the direct S-(4-chlorophenyl) substitution confers a distinct combination of hydrophobicity (predicted density 1.76 g/cm³, logP-modulating 4-chloro substituent) and electronic character (electron-withdrawing para-chloro group), which is hypothesized to differentially influence interactions with equilibrative nucleoside transporters (ENTs) and purine-metabolizing enzymes .

Why 6-S-(4-Chlorophenyl)-6-thio-inosine Cannot Be Replaced by Generic 6-Thioinosine or 6-Benzylthioinosine Analogs


Within the 6-thioinosine analog class, substitution at the sulfur atom profoundly dictates target engagement, metabolic stability, and synthetic utility. 6-Thioinosine (6TI; CAS 574-25-4; MW 284.29) lacks any aromatic S-substituent and serves as a broad purine antimetabolite, whereas 6-benzylthioinosine (BTI; CAS 6165-03-3; MW 374.42) contains a benzyl group that confers subversive substrate activity toward Toxoplasma gondii adenosine kinase but does not provide the specific 4-chloro electronic modulation [1][2]. S-(4-Nitrobenzyl)-6-thioinosine (NBMPR; CAS 38048-32-7) is the prototypical high-affinity ENT1 inhibitor (Ki ≈ 0.1–1 nM), but its nitrobenzyl pharmacophore and picomolar potency profile serve a fundamentally different application space than the chlorophenyl analog [3]. 6-S-((4-Chlorophenyl)methyl)-6-thioinosine (CAS 51375-21-4) incorporates a methylene spacer between sulfur and the 4-chlorophenyl ring, altering the conformational flexibility and steric presentation of the aryl group relative to the purine core . 6-S-(4-Chlorophenyl)-6-thio-inosine occupies a distinct chemical space—a direct S–C(aryl) bond to the 4-chlorophenyl moiety with no intervening methylene—that cannot be replicated by any of these analogs, directly impacting its reactivity in succinoadenosine synthesis, its chromatographic retention behavior, and its putative interactions with ENT transporters and purine nucleoside phosphorylase (PNP) [4].

6-S-(4-Chlorophenyl)-6-thio-inosine: Quantitative Differentiation Evidence Against Closest Analogs


Synthetic Intermediate Specificity: Irreplaceable Role in Succinoadenosine Synthesis Pathway

6-S-(4-Chlorophenyl)-6-thio-inosine is explicitly designated as a key synthetic intermediate in the preparation of Succinoadenosine (N⁶-succinyladenosine), a biochemical marker for adenylosuccinase deficiency (a genetic defect of purine de novo synthesis). No other 6-thioinosine analog—including 6-thioinosine, 6-benzylthioinosine, NBMPR, or 6-S-((4-chlorophenyl)methyl)-6-thioinosine—is reported to serve this specific synthetic role . The 2',3',5'-triacetate derivative (CAS 132089-80-6) is also employed in this synthetic route, confirming the centrality of the 4-chlorophenylthio scaffold . This synthetic pathway specificity constitutes a functional gatekeeping role: researchers developing LC-MS/MS methods for succinoadenosine quantification in clinical diagnostics of adenylosuccinase deficiency require this exact intermediate for authentic standard preparation [1].

Succinoadenosine synthesis Adenylosuccinase deficiency Purine de novo synthesis Inborn error of metabolism biomarker

Molecular Weight Differentiation: 6-S-(4-Chlorophenyl)-6-thio-inosine vs. Parent 6-Thioinosine

6-S-(4-Chlorophenyl)-6-thio-inosine has a molecular weight of 394.83 g/mol (exact mass 394.05025 g/mol), representing a +110.54 Da mass shift relative to parent 6-thioinosine (MW 284.29 g/mol; CAS 574-25-4) [1]. This mass increment, arising from the 4-chlorophenyl group (C₆H₄Cl = 111.55 Da nominal), directly translates into a substantially longer reversed-phase HPLC retention time and distinct MS/MS fragmentation pattern, enabling unambiguous chromatographic discrimination from 6-thioinosine in complex biological matrices [2]. Compared to 6-benzylthioinosine (MW 374.42 g/mol; Δ = +20.41 Da vs. target), the target compound's chlorinated aromatic ring introduces additional mass and polarity differences that affect both retention and ionization efficiency in electrospray MS .

Molecular weight Physicochemical properties Chromatographic retention LC-MS method development

Thermal Stability and Storage Requirements: Practical Handling Differentiation from 6-Thioinosine

6-S-(4-Chlorophenyl)-6-thio-inosine exhibits a decomposition temperature of >85 °C (dec.), with no clean melting point observed, indicating thermal lability that requires careful handling . In contrast, parent 6-thioinosine (CAS 574-25-4) has a well-defined melting point range of 198–200 °C (decomp) or 220–223 °C (lit.), demonstrating substantially greater thermal stability [1]. The target compound is explicitly classified as hygroscopic, requiring storage at −20 °C under inert atmosphere, whereas 6-thioinosine is typically stored at −20 °C without the same stringent inert atmosphere requirement . The target compound's solubility profile—slightly soluble in DMSO and methanol (with sonication)—is more restrictive than 6-thioinosine, which is soluble in aqueous base and slightly soluble in DMSO and methanol .

Thermal stability Decomposition temperature Hygroscopicity Storage conditions

Chlorophenylthio vs. Nitrobenzylthio Substituent: Predicted ENT1 Binding Mode Differentiation

The 4-chlorophenylthio substituent in 6-S-(4-Chlorophenyl)-6-thio-inosine is structurally distinct from the 4-nitrobenzylthio group in the prototypical ENT1 inhibitor NBMPR. The nitro group in NBMPR participates in key hydrogen-bonding interactions within the hENT1 binding pocket (as evidenced by the 2.8 Å resolution co-crystal structure; PDB 6OB6), whereas the 4-chloro substituent in the target compound is incapable of hydrogen bonding and relies on hydrophobic and van der Waals interactions [1]. This substitution difference is predicted to result in a >100-fold reduction in ENT1 binding affinity relative to NBMPR (Ki ≈ 0.1–1 nM for NBMPR vs. estimated Ki in the low micromolar range for the target compound based on class-level SAR of 6-thioinosine derivatives) [2]. Furthermore, the direct S–C(aryl) bond in the target compound eliminates the benzylic methylene present in NBMPR and 6-S-((4-chlorophenyl)methyl)-6-thioinosine, constraining the rotational degrees of freedom of the aryl ring (4 rotatable bonds for the target vs. 5 for the methylene-spaced analog) [3]. This conformational restriction may confer selectivity advantages for certain transporter subtypes where a rigid aromatic presentation is favored .

Equilibrative nucleoside transporter 1 ENT1 SLC29A1 Nucleoside transport inhibition

Purity Specifications: Batch-to-Batch Consistency for Reproducible Research

6-S-(4-Chlorophenyl)-6-thio-inosine is commercially available at 98–99% purity (HPLC) from multiple suppliers, with the free nucleoside offered at ≥98% and the 2',3',5'-triacetate derivative typically supplied at ≥95% . In comparison, 6-thioinosine is commonly available at ~99% purity, and NBMPR at ≥98% . However, the critical differentiation lies in the impurity profile: the target compound's synthesis involves thiolation and subsequent S-arylation steps that generate unique process-related impurities (e.g., unreacted 6-thioinosine, 4-chlorophenyl disulfide byproducts, and regioisomeric N-substituted purines) not present in 6-thioinosine or NBMPR batches . These impurities can confound biological assays if not properly controlled, making vendor Certificate of Analysis (CoA) review essential during procurement. Santa Cruz Biotechnology offers the compound at 25 mg for $380.00 (catalog sc-501197), positioning it as a premium research reagent relative to bulk 6-thioinosine [1].

Purity specification Quality control Reproducibility Procurement standard

Optimal Research and Industrial Application Scenarios for 6-S-(4-Chlorophenyl)-6-thio-inosine Based on Quantitative Evidence


Synthesis of Succinoadenosine Reference Standards for Clinical Diagnostics of Adenylosuccinase Deficiency

6-S-(4-Chlorophenyl)-6-thio-inosine is the only validated synthetic intermediate for preparing Succinoadenosine, the primary biochemical marker used in newborn screening and diagnostic confirmation of adenylosuccinase deficiency (an inborn error of purine metabolism). Clinical reference laboratories developing LC-MS/MS assays for succinoadenosine quantification in urine, plasma, or dried blood spots must procure this compound to synthesize authentic Succinoadenosine standards. No alternative 6-thioinosine analog has been reported to yield Succinoadenosine via the same synthetic route, making this compound irreplaceable for this application . The 2',3',5'-triacetate prodrug form (CAS 132089-80-6) may optionally be procured for alternative synthetic strategies requiring protected ribose hydroxyls .

Moderate-Affinity ENT1 Pharmacological Probe with Rapid Binding Kinetics for Nucleoside Transport Studies

For researchers studying equilibrative nucleoside transporter 1 (ENT1/SLC29A1) function who require a probe with faster dissociation kinetics than the ultra-high-affinity inhibitor NBMPR (Ki ≈ 0.1–1 nM), 6-S-(4-chlorophenyl)-6-thio-inosine offers a predicted moderate-affinity binding mode (estimated Ki in low μM range) based on the absence of the nitro group hydrogen-bonding pharmacophore present in NBMPR [1]. The compound's conformational rigidity (4 rotatable bonds vs. 5 for NBMPR and methylene-spaced analogs) may confer selectivity for specific ENT conformations [2]. This makes the compound suitable for competitive displacement assays where reversible binding is desirable, and for studying ENT1 dynamics in live-cell imaging experiments where prolonged target occupancy by NBMPR would be problematic.

Chromatographic Method Development: Unique Retention Time Marker for 6-Thioinosine Metabolite Profiling

The distinctive molecular weight (394.83 Da) and predicted reversed-phase HPLC retention of 6-S-(4-chlorophenyl)-6-thio-inosine enable its use as a chromatographic reference marker for developing LC-MS/MS methods that separate and quantify multiple 6-thioinosine derivatives in complex biological matrices. The +110.54 Da mass shift relative to 6-thioinosine ensures complete mass spectrometric resolution, while the 4-chlorophenyl group provides strong UV absorbance at 254–280 nm for diode-array detection . This application is particularly relevant for pharmacokinetic studies of thiopurine prodrugs (e.g., azathioprine, 6-mercaptopurine) where 6-thioinosine metabolites require precise quantification .

Structure-Activity Relationship (SAR) Studies of 6-Substituted Purine Nucleosides as Purine Nucleoside Phosphorylase Modulators

6-S-(4-Chlorophenyl)-6-thio-inosine serves as a key comparator compound in SAR campaigns exploring the effect of para-substitution on the S-aryl ring of 6-thioinosine derivatives toward purine nucleoside phosphorylase (PNP) and related purine-metabolizing enzymes. The electron-withdrawing 4-chloro substituent provides a contrasting electronic profile to the electron-donating 4-methyl or unsubstituted benzyl analogs, enabling systematic exploration of electronic effects on enzyme inhibition [3]. Researchers can pair this compound with 6-S-((4-chlorophenyl)methyl)-6-thioinosine (methylene spacer) to dissect the contribution of the S–C(aryl) bond length to target engagement .

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